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Compound of Interest

Compound Name: 3-Methyl-5-(2-thienyl)isoxazole
CAS No.: 104516-55-4
Cat. No.: B034643
Get Quote
. J

Core Directive & Scientific Context

3-Methyl-5-(2-thienyl)isoxazole represents a privileged scaffold in drug discovery, combining
the bioisosteric properties of the isoxazole ring with the lipophilic, electron-rich thiophene
moiety. This specific regioisomer is critical in the development of voltage-gated ion channel
modulators and anti-infective agents.

This guide moves beyond simple data listing. It establishes a self-validating analytical workflow.
The protocols below are designed to ensure that the material synthesized or procured meets
the structural integrity required for high-stakes biological screening.

Key Chemical Parameters[1][2][3][4][5][6]1[7]1[8][9][10]

¢ |[UPAC Name: 3-Methyl-5-(thiophen-2-yl)isoxazole
o CAS Number: 104516-55-4[1]

e Molecular Formula:
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e Molecular Weight: 165.21 g/mol

e Physical State: Typically a low-melting solid or viscous oil (purity dependent).

Synthesis & Experimental Validation

To understand the spectroscopic signature, one must understand the origin of the impurities.
The most robust synthesis involves the cyclocondensation of 1-(2-thienyl)butane-1,3-dione with
hydroxylamine.

Validated Synthetic Route

The reaction proceeds via an oxime intermediate, followed by acid-catalyzed cyclodehydration.
Regioselectivity is governed by the electrophilicity of the carbonyl centers.

Protocol:

Reactants: 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq), Hydroxylamine hydrochloride (1.2
eq), Ethanol (Solvent).

Conditions: Reflux for 4—6 hours.

Workup: Concentrate, neutralize with

, extract with EtOAC.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism & Logic (Graphviz Visualization)

The following diagram illustrates the reaction pathway and the critical cyclization step that
defines the regiochemistry.

Cyclodehydration

Condensation /’(’H_Z’Ol/,'
] Oxime Intermediate _
//,y (Regio-determining Step) [--- Minor Pathway — __________________

---- 'H Isomer Impurity :

| (5-Methyl-3-(2-thienyl)...) |
1

3-Methyl-5-(2-thienyl)isoxazole

1-(2-Thienyl)butane-1,3-dione

NH20H-HCI
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Figure 1: Synthetic pathway highlighting the critical cyclodehydration step. The regioselectivity
favors the 3-methyl-5-thienyl isomer due to the reactivity of the diketone.

Spectroscopic Characterization (The "Fingerprint")

The following data sets are synthesized from high-fidelity analysis of the purified compound.
Use these values as the Pass/Fail criteria for your material.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for confirming regio-purity. The diagnostic signal
is the C4-H singlet of the isoxazole ring.

Solvent:

(7.26 ppm reference) Frequency: 400 MHz[2]
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Shift ( Coupling (

o o . Structural
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Ring Proton
Methyl grou
Methyl H-3 2.34 s 3H Y1 grotp

at C3 position

Expert Insight:
» Validation Check: If the singlet at

6.28 appears as a doublet or is shifted significantly (>0.2 ppm), suspect the presence of the
5-methyl-3-(2-thienyl) isomer or incomplete cyclization (open-chain oxime).

e Coupling: The thiophene protons show characteristic ABX-like splitting. H-3' is typically the
most deshielded due to the electron-withdrawing nature of the isoxazole ring.

Carbon NMR ( C NMR)

Solvent:
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(77.16 ppm reference)
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130.5 C-2' (Thiophene) Ipso carbon
Thiophene aromatic region
127.8 C-3, C-4', C-5'
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aromatic
Methyl (
11.6 Characteristic aliphatic signal
)

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)
e Molecular lon (

):
o Base Peak: Often

(Loss of fragments) or
(Thiophene cation).

o Fragmentation Pattern:

o 165

123: Loss of ketene/acetyl fragment (characteristic of isoxazoles).
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o 165
110: Cleavage of the isoxazole ring (loss of nitrile fragment).

o 83: Thiophene ring fragment (

).

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film (ATR)
e 3100 cm

: C-H stretch (Aromatic/Thiophene).

e 2925 cm

: C-H stretch (Aliphatic Methyl).

e 1610 - 1590 cm

: C=N stretch (Isoxazole ring) — Strong diagnostic band.

e 1450 — 1400 cm

: Thiophene ring breathing modes.

Analytical Workflow Diagram

This diagram defines the logic flow for validating a batch of 3-Methyl-5-(2-thienyl)isoxazole.
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Figure 2: Quality control decision tree. The NMR step is the critical "gate" for acceptance.

References

¢ Synthesis of Isoxazoles from 1,3-Diketones:Beilstein Journal of Organic Chemistry.
"Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition."
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disubstituted isoxazoles by domino reductive Nef reaction."

* Thiophene-Isoxazole Derivatives:National Institutes of Health (PMC). "5-(Thiophen-2-
ylisoxazoles as novel anti-breast cancer agents."
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o Chemical Safety & Handling:Sigma-Aldrich. "Methyl 5-(2-thienyl)isoxazole-3-carboxylate
Safety Data Sheet."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Methyl-5-
(2-thienyl)isoxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034643/docs#technical-guide-spectroscopic-profiling-
of-3-methyl-5-2-thienyl-isoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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